Product packaging for 4-(4-Acetylphenoxy)benzoic acid(Cat. No.:CAS No. 1274135-82-8)

4-(4-Acetylphenoxy)benzoic acid

Cat. No.: B1526439
CAS No.: 1274135-82-8
M. Wt: 256.25 g/mol
InChI Key: LHEPPRQWRSYLTB-UHFFFAOYSA-N
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Description

Significance of Aryl Ether Carboxylic Acids in Contemporary Chemical Research

Aryl ether carboxylic acids are a class of organic compounds characterized by an ether linkage connecting two aromatic rings, with one ring bearing a carboxylic acid functional group. These structures are of considerable interest in modern chemical research due to their versatile properties and wide-ranging applications. They serve as crucial monomers in the synthesis of high-performance polymers, such as poly(aryl ether ketone)s (PAEKs), which are valued for their exceptional thermal stability and mechanical strength. nih.govgoogle.com The incorporation of carboxylic acid groups into these polymer backbones can enhance properties like solubility and proton conductivity, making them suitable for applications such as proton-exchange membranes in fuel cells. google.com

Beyond polymer science, aryl ether carboxylic acids are utilized as multifunctional agents in various formulations. They function as emulsifiers, dispersants, and corrosion inhibitors in industrial products like laundry detergents, cosmetics, and metalworking fluids. rsc.org Their unique combination of a hydrophobic aryl ether backbone and a hydrophilic carboxylic acid group imparts surfactant-like properties, allowing them to stabilize mixtures and protect surfaces.

Historical Development of Benzoic Acid Derivatives in Synthetic Chemistry and Material Science

The study of benzoic acid and its derivatives has a rich history, dating back to the 16th century with its initial discovery from the dry distillation of gum benzoin. nih.govuwimona.edu.jm Early work by chemists like Justus von Liebig and Friedrich Wöhler in the 19th century was pivotal in determining its structure. uwimona.edu.jm The first industrial synthesis of benzoic acid involved the hydrolysis of benzotrichloride, but this method has been largely superseded by the cleaner, more environmentally friendly air oxidation of toluene. nih.gov

Structural Features and Reactivity Paradigms of 4-(4-Acetylphenoxy)benzoic Acid within Chemical Space

This compound is a bifunctional molecule that possesses a unique combination of structural motifs, which dictate its reactivity. The molecule's architecture consists of a benzoic acid moiety linked to an acetyl-substituted phenyl ring via an ether bond.

Key Structural Features:

Carboxylic Acid Group (-COOH): This is the primary acidic functional group. It can undergo typical reactions of carboxylic acids, such as esterification, amidation, and conversion to an acid chloride. nih.gov The acidity of this group is influenced by the electron-withdrawing nature of the rest of the molecule.

Aryl Ether Linkage (-O-): The diaryl ether bond provides flexibility to the molecular structure and is generally stable. However, under certain conditions, it can be cleaved.

Ketone (Acetyl Group, -C(O)CH₃): The acetyl group is a ketone, which can participate in reactions such as reduction to a secondary alcohol, oxidation (under harsh conditions), or condensation reactions at the alpha-carbon.

Aromatic Rings: The two phenyl rings provide a rigid scaffold and are sites for electrophilic aromatic substitution, although the reactivity of each ring is influenced by the attached functional groups. The phenoxy group is an activating, ortho-para directing group, while the acetyl and carboxylic acid groups are deactivating, meta-directing groups.

The reactivity of this compound is a composite of the reactivities of these individual functional groups. For example, the carboxylic acid can be selectively esterified without affecting the ketone, or the ketone can be reduced without affecting the carboxylic acid, depending on the chosen reagents and reaction conditions. This dual reactivity makes it a versatile building block in organic synthesis.

Below is a table summarizing the key properties of this compound and its parent compounds.

PropertyThis compound4-Acetylbenzoic acid4-Phenoxybenzoic acid
Molecular Formula C₁₅H₁₂O₄C₉H₈O₃C₁₃H₁₀O₃
Molecular Weight 256.25 g/mol 164.16 g/mol nih.gov214.22 g/mol nih.gov
IUPAC Name This compound4-acetylbenzoic acid nih.gov4-phenoxybenzoic acid nih.gov

Current Research Trajectories and Academic Gaps Pertaining to this compound

Current research involving benzoic acid derivatives is extensive, with significant efforts in medicinal chemistry and materials science. preprints.orgnih.gov Derivatives are being explored as VLA-4 antagonists for inflammatory diseases, nih.gov as kinase inhibitors for cancer therapy, nih.gov and as agents targeting various other biological pathways. nih.gov In materials science, the focus is often on creating novel polymers with specific thermal, mechanical, or conductive properties. google.com

Despite this broad interest in related compounds, there appears to be a notable academic gap specifically concerning This compound . While its constituent parts, 4-acetylbenzoic acid nih.govmdpi.com and 4-phenoxybenzoic acid, nih.gov are known, and their chemistry is studied, the combined molecule has received limited specific attention in the available literature.

The primary research gaps include:

Synthesis and Characterization: While syntheses can be proposed based on standard ether formation reactions, detailed studies on optimized synthetic routes and comprehensive characterization of this compound are not widely reported.

Polymer Chemistry: Its potential as a monomer for creating novel poly(aryl ether ketone)s with tailored properties due to the reactive acetyl group has not been fully explored. This acetyl group could serve as a site for cross-linking or further functionalization of the resulting polymer.

Medicinal Chemistry: There is a lack of investigation into the biological activities of this specific molecule. Given that other benzoic acid derivatives show potent biological effects, nih.govnih.govnih.gov screening this compound for various therapeutic targets could be a fruitful area of research.

Liquid Crystal Applications: The rigid, rod-like structure of the molecule suggests it could be a precursor for or a component of liquid crystalline materials. This potential application remains largely unexamined.

Scope and Objectives of Advanced Academic Inquiry into this compound

Based on the identified research gaps, a focused academic inquiry into this compound would be highly valuable. The primary objectives of such research should be:

To Develop Efficient Synthetic Methodologies: The first objective would be to establish and optimize a high-yield, scalable synthesis of this compound from readily available starting materials. This would involve a thorough investigation of reaction conditions and purification techniques.

To Conduct Comprehensive Spectroscopic and Physicochemical Characterization: A complete analysis of the compound's properties is necessary. This includes detailed NMR, IR, and mass spectrometry analysis, as well as determination of its thermal properties (melting point, decomposition temperature) and solubility in various solvents.

To Investigate its Potential as a Polymer Monomer: A key objective would be to synthesize novel polymers, such as polyamides or polyesters, using this compound. The research should then focus on characterizing these new polymers, with a particular emphasis on how the pendant acetyl group influences their thermal, mechanical, and chemical properties. The potential for post-polymerization modification via the acetyl group should also be explored.

To Explore its Biological and Pharmacological Profile: A systematic screening of this compound and its simple derivatives (e.g., esters, amides) for biological activity is warranted. This could involve assays for anticancer, anti-inflammatory, or antimicrobial properties, building upon the known activities of related benzoic acid structures. nih.govpreprints.orgnih.gov

To Evaluate its Application in Materials Science: The potential for this molecule to form liquid crystals or to be used in the synthesis of other advanced materials should be assessed. This would involve studying its phase behavior and its incorporation into functional material systems.

By addressing these objectives, the scientific community can fill the existing knowledge gap and potentially unlock new applications for this versatile chemical compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O4 B1526439 4-(4-Acetylphenoxy)benzoic acid CAS No. 1274135-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-acetylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-10(16)11-2-6-13(7-3-11)19-14-8-4-12(5-9-14)15(17)18/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEPPRQWRSYLTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of 4 4 Acetylphenoxy Benzoic Acid and Its Analogues

Retrosynthetic Analysis of 4-(4-Acetylphenoxy)benzoic Acid

A retrosynthetic analysis of this compound reveals several potential disconnection points. The most logical disconnections are at the ether linkage and the carboxylic acid functionality.

Disconnection of the Ether Bond:

The carbon-oxygen bond of the diaryl ether can be disconnected to yield two key precursors: a substituted phenol (B47542) and an aryl halide. This leads to two possible retrosynthetic pathways:

Pathway A: Disconnecting the bond between the phenoxy oxygen and the acetyl-substituted ring suggests 4-hydroxyacetophenone and a 4-halobenzoic acid derivative (e.g., 4-fluorobenzoic acid or 4-bromobenzoic acid) as starting materials.

Pathway B: Alternatively, disconnecting the bond between the phenoxy oxygen and the benzoic acid-bearing ring points to 4-acetylphenol and a 4-halobenzoic acid derivative.

Disconnection of the Carboxylic Acid:

Another primary disconnection involves the carboxylic acid group, which can be retrosynthetically transformed into a more manageable precursor, such as an ester or a nitrile. This suggests that a key intermediate in the synthesis could be a methyl or ethyl ester of this compound, which can then be hydrolyzed in the final step to yield the desired carboxylic acid. A patent for the synthesis of methyl 2-methyl-4-acetylbenzoate describes a hydrolysis step to obtain 2-methyl-4-acetyl benzoic acid, which supports this approach. google.com

Combining these disconnections, a plausible synthetic strategy emerges: the coupling of a 4-hydroxyacetophenone with a methyl or ethyl 4-halobenzoate, followed by hydrolysis of the resulting ester. This approach protects the carboxylic acid functionality as an ester during the etherification step.

Classical and Contemporary Synthetic Routes for the Preparation of Phenoxy-Benzoic Acid Architectures

The formation of the diaryl ether core of this compound is a critical step, for which several classical and modern synthetic methods are available.

Williamson Etherification and Related Coupling Strategies

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. byjus.commasterorganicchemistry.com It typically involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. byjus.commasterorganicchemistry.com For the synthesis of diaryl ethers like this compound, this method can be adapted.

In a typical procedure, a phenol is deprotonated with a base to form a phenoxide, which then acts as a nucleophile, attacking an aryl halide. However, the direct SNAr reaction on an unactivated aryl halide is generally difficult. masterorganicchemistry.com Therefore, modifications and alternative copper-catalyzed methods are often employed for the synthesis of diaryl ethers.

The Ullmann condensation , a copper-catalyzed reaction, is a more effective method for forming diaryl ethers. organic-chemistry.orgrhhz.net This reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. organic-chemistry.orgrhhz.net Modern advancements have led to the development of milder reaction conditions using various ligands to promote the copper-catalyzed coupling. rhhz.netnih.govacs.org For instance, the use of ligands like salicylaldimines can facilitate the coupling of aryl bromides and iodides with phenols in good yields under milder conditions. rhhz.net Picolinic acid has also been shown to be an effective ligand for the copper-catalyzed O-arylation of phenols. nih.gov

A general scheme for the synthesis of a diaryl ether via Ullmann condensation is as follows:

Ar-OH + Ar'-X $\xrightarrow{Cu\ catalyst,\ base}$ Ar-O-Ar'

Where Ar and Ar' are aryl groups and X is a halogen.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
CuIPicolinic acidK₃PO₄DMSOMildGood nih.gov
Cu(I) saltSalicylaldimineK₃PO₄DioxaneMildExcellent rhhz.net
Copper(I) oxideInexpensive ligandsCs₂CO₃Acetonitrile (B52724)MildExcellent acs.org

Esterification and Hydrolysis Pathways for Benzoic Acid Formation

The carboxylic acid moiety of this compound is often introduced in a protected form, typically as an ester, to avoid side reactions during the ether synthesis. The ester can then be hydrolyzed in a subsequent step to yield the final product.

Esterification:

The starting material, a hydroxybenzoic acid derivative, can be esterified using various methods. A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. iajpr.com Alternatively, hydroxybenzoic acids can be esterified by reaction with a halocarbon in the presence of a non-quaternizable tertiary amine. google.com A patent describes the synthesis of methyl 4-hydroxyphenylacetate (B1229458) by reacting 4-hydroxyphenylacetic acid with methanol (B129727) in the presence of an acid catalyst. google.com

Hydrolysis:

The final step in many synthetic routes to this compound is the hydrolysis of the corresponding ester. This can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed, using an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate and yield the carboxylic acid. google.comchemspider.com For example, the hydrolysis of methyl 2-(4-methoxycarbonylmethylphenoxymethyl)benzoate can be carried out with an aqueous basic solution of potassium hydroxide or sodium hydroxide, or an aqueous acidic solution such as hydrochloric acid or sulfuric acid. google.com Studies on the hydrolysis of 4-hydroxybenzoic acid esters (parabens) show that the ester bond is readily cleaved to produce 4-hydroxybenzoic acid. nih.govnih.gov A procedure for the hydrolysis of methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate involves heating under reflux with sodium hydroxide in a mixture of water and methanol, followed by acidification with hydrochloric acid. chemspider.com

SubstrateReagentsConditionsProductYield (%)Reference
Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoateNaOH, H₂O, MeOH; then HClReflux, 4h2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid95 chemspider.com
Methyl-, ethyl-, or propylparabenEnterobacter cloacae strain EMLiquid culture4-hydroxybenzoic acid- nih.govnih.gov
Methyl 2-(4-methoxycarbonylmethylphenoxymethyl)benzoateKOH or NaOH (aq) or HCl or H₂SO₄ (aq)-2-(4-Carboxymethylphenoxymethyl)benzoic acid- google.com

Selective Oxidation Methodologies for Acetophenone (B1666503) Moieties to Carboxylic Acids

While the primary strategy involves introducing the benzoic acid as a protected ester, an alternative approach could involve the oxidation of a precursor containing a methyl group or another oxidizable functional group at the corresponding position. However, a more relevant transformation in the context of readily available starting materials would be the oxidation of the acetyl group itself to a carboxylic acid. This is a less common transformation but can be achieved under specific conditions.

More commonly, the synthesis would be designed to avoid such a step. If a synthesis were to proceed from a precursor like 4-(4-methylphenoxy)benzoic acid, the methyl group on the phenoxy ring could be oxidized to a carboxylic acid. However, this would lead to a different product.

For the conversion of an acetophenone to a benzoic acid, methods like the haloform reaction are typically used to cleave the acetyl group, which is not the desired transformation here. Direct oxidation of the acetyl group to a carboxylic acid while preserving the rest of the molecule, particularly the diaryl ether linkage, would require highly selective oxidizing agents. Research into the direct oxidation of ketones to carboxylic acids is ongoing, with some methods utilizing strong oxidants. However, the compatibility of these methods with the phenoxy-benzoic acid architecture would need careful consideration to avoid cleavage of the ether bond.

Mechanistic Elucidation of Key Bond-Forming Reactions in the Synthesis of this compound

Understanding the reaction mechanisms for the key bond-forming steps is crucial for optimizing reaction conditions and predicting potential side products.

Reaction Mechanism Studies of Ether Bond Formation

Williamson Ether Synthesis:

The Williamson ether synthesis proceeds via an SN2 mechanism. byjus.commasterorganicchemistry.com The reaction involves the backside attack of a phenoxide nucleophile on an electrophilic carbon of an aryl halide. byjus.com For this reaction to be efficient in the context of diaryl ethers, the aryl halide often needs to be activated by electron-withdrawing groups.

Ullmann Condensation:

The mechanism of the Ullmann reaction has been the subject of extensive study. It is generally accepted to involve copper(I) species as the active catalyst. organic-chemistry.orgnih.gov One proposed mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. organic-chemistry.orgnih.gov Reductive elimination from this intermediate then yields the diaryl ether and regenerates the copper(I) catalyst. organic-chemistry.orgnih.gov

A simplified representation of a possible catalytic cycle for the Ullmann diaryl ether synthesis is as follows:

Formation of the active catalyst: The copper(I) salt reacts with the phenoxide (formed by the deprotonation of the phenol by the base) and a ligand (if present) to form a copper(I) phenoxide complex.

Oxidative Addition: The aryl halide adds to the copper(I) complex, leading to a copper(III) intermediate.

Reductive Elimination: The diaryl ether is formed by the elimination from the copper(III) intermediate, regenerating a copper(I) species.

Investigation of Carboxylic Acid Group Derivatization and Formation Mechanisms

The carboxylic acid group of this compound and its analogs is a key site for derivatization, enabling the synthesis of a diverse range of compounds. Common derivatization strategies include esterification and amidation, often employed to enhance the molecules' properties for specific applications, such as improving their suitability for analysis by high-performance liquid chromatography (HPLC) or gas chromatography (GC).

One prevalent method for derivatization is the formation of esters. For instance, the reaction of carboxylic acids with reagents like 4'-bromophenacyl trifluoromethanesulfonate (B1224126) can produce 4'-bromophenacyl esters. This process is typically carried out in a solvent like acetonitrile at room temperature and can be applied to a variety of carboxylic acids, including mono-, di-, and tricarboxylic acids, as well as those that are sterically hindered. nih.gov The reaction rates are optimized by using an excess of the alkylating agent and a base such as N,N-diisopropylethylamine. nih.gov Another approach involves the use of silylation reagents, which replace the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (t-BDMS) group, making the resulting derivatives more volatile and less polar for GC analysis. obrnutafaza.hr

Amidation is another significant derivatization route. The coupling of carboxylic acids with amines, often facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is a widely used technique. researchgate.net For example, 4-bromo-N-methylbenzylamine (4-BNMA) has been utilized as a derivatization reagent for carboxylic acids, including those with multiple acid functionalities. nih.gov This method is advantageous as it can lead to complete derivatization and provides a recognizable isotopic pattern for mass spectrometry analysis due to the presence of bromine. nih.gov

The mechanisms of these derivatization reactions are well-established. Esterification with reagents like 4'-bromophenacyl triflate proceeds via an SN2 reaction where the carboxylate anion acts as a nucleophile, attacking the electrophilic carbon of the reagent. Silylation involves the replacement of the acidic proton of the carboxylic acid with a silyl (B83357) group. obrnutafaza.hr Amidation using EDC involves the activation of the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine to form the amide bond.

Table 1: Derivatization Reagents for Carboxylic Acids

Derivatization Reagent Functional Group Targeted Analytical Technique Reference
4'-Bromophenacyl trifluoromethanesulfonate Carboxylic Acids HPLC nih.gov
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) Carboxylic Acids, Alcohols, Amines GC/MS obrnutafaza.hr
4-Bromo-N-methylbenzylamine (4-BNMA) Carboxylic Acids LC-MS/MS nih.gov
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Carboxylic Acids LC-MS/MS researchgate.net

Optimization of Reaction Parameters and Yield Enhancement Strategies in Academic Synthesis

In the academic synthesis of this compound and its analogs, significant effort is dedicated to optimizing reaction parameters to maximize yields and purity. A common synthetic route involves the oxidation of a precursor like 4-methylacetophenone.

A typical procedure involves the oxidation of 4-methylacetophenone using a strong oxidizing agent such as potassium permanganate (B83412) in an aqueous medium. google.com To improve the yield and control the reaction, the addition of potassium permanganate is often done portion-wise over a period of time, while carefully maintaining the reaction temperature. google.com Following the oxidation, the crude product is often purified by recrystallization from a suitable solvent, such as anhydrous acetic acid, to obtain the final product with high purity. google.com

Another patented method for a similar compound, 4-(4-phenoxyphenoxy)benzoic acid, involves the air oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene in an acetic acid medium using a transition metal and bromide catalyst system. google.com This method highlights the importance of catalyst selection and reaction medium in achieving high yields. google.com The purification of the product is achieved through recrystallization from acetic acid. google.com

The optimization of derivatization reactions has also been a focus of study. For instance, in the derivatization of carboxylic acids with 4-BNMA, parameters such as the concentration of the labeling reagent, reaction time, and temperature have been investigated to achieve complete derivatization and optimal results for analysis. nih.gov

Table 2: Optimization of Reaction Conditions for Synthesis

Precursor Oxidizing Agent/Catalyst Solvent Yield Reference
4-Methylacetophenone Potassium permanganate Water Not specified google.com
1-(4-Methylphenoxy)-4-phenoxybenzene Air/O₂, Co++/Br⁻ catalyst Acetic acid 73-76% google.com

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and related compounds aims to develop more environmentally friendly and sustainable processes. This involves exploring solvent-free reactions, alternative media, and catalytic approaches to minimize waste and the use of hazardous substances.

Solvent-Free Reactions and Alternative Media Investigations

Solvent-free reactions represent a significant advancement in green chemistry, as they can reduce waste and the use of volatile organic compounds. For instance, the synthesis of benzilic acid has been achieved through a solvent-free method by grinding benzil (B1666583) with sodium hydroxide in a mortar, which has been shown to be more efficient than traditional methods that use ethanol (B145695) as a solvent. wjpmr.com While not directly involving this compound, this demonstrates a principle that could be applied to its synthesis.

The use of water as a green solvent is another important strategy. Research has shown the successful synthesis of azoxybenzenes from the dimerization of nitrosobenzenes using water as the solvent at room temperature, which is a significant improvement over methods requiring hazardous organic solvents. nih.gov The synthesis of 4-aminobenzoic acid has also been demonstrated in water through the catalytic hydrogenation of 4-nitrobenzoic acid, offering a safer and more environmentally friendly process. google.com These examples highlight the potential for using water as a reaction medium in the synthesis of related benzoic acid derivatives.

Catalytic Approaches for Sustainable Synthesis

Catalytic methods are central to green chemistry as they can enhance reaction efficiency, reduce energy consumption, and minimize waste. In the synthesis of this compound analogs, various catalytic systems have been explored.

For the synthesis of 4-phenoxybenzoic acid, a phase-transfer catalyst, polyethylene (B3416737) glycol (PEG)-400, has been used in the oxidation of 4-phenoxyacetophenone with sodium hypochlorite. chemicalbook.com This method offers a greener alternative to traditional oxidation processes. Another example is the use of a Co++/Br- catalyst system for the air oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene to produce 4-(4-phenoxyphenoxy)benzoic acid. google.com

The use of biocatalysts also aligns with green chemistry principles. Although not directly for this compound, the synthesis of 4-hydroxybenzoic acid has been achieved from renewable feedstocks using a whole-cell biocatalyst in an aqueous buffer, demonstrating a sustainable alternative to conventional chemical methods. nih.gov This enzymatic cascade operates under mild conditions and avoids the use of toxic catalysts. nih.gov

Furthermore, the catalytic hydrogenation of 4-nitrobenzoic acid to 4-aminobenzoic acid using a 5% Pd/C catalyst in water at low temperature and pressure provides an efficient and environmentally friendly process with high yields and purity. google.com

Table 3: Green Chemistry Approaches in Synthesis

Reaction Type Catalyst/Medium Substrate Product Reference
Solvent-free reaction Grinding with NaOH Benzil Benzilic acid wjpmr.com
Reaction in water DIPEA Nitrosobenzene Azoxybenzene nih.gov
Phase-transfer catalysis PEG-400 4-Phenoxyacetophenone 4-Phenoxybenzoic acid chemicalbook.com
Biocatalysis Whole-cell biocatalyst L-tyrosine 4-Hydroxybenzoic acid nih.gov
Catalytic hydrogenation 5% Pd/C 4-Nitrobenzoic acid 4-Aminobenzoic acid google.com

Advanced Structural Elucidation and Spectroscopic Methodologies for 4 4 Acetylphenoxy Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of 4-(4-acetylphenoxy)benzoic acid in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Proton-Carbon Correlations

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity of the molecular framework. walisongo.ac.id

COrrelation SpectroscopY (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent aromatic protons on both the benzoic acid and phenoxy rings, aiding in their specific assignment.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. youtube.comlibretexts.org This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH group in the aromatic rings and the methyl group of the acetyl moiety will produce a cross-peak in the HSQC/HMQC spectrum, directly linking the proton and carbon resonances. sdsu.edu

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid H~11-13-
Aromatic Hs (benzoic acid)~7.9-8.2~128-134
Aromatic Hs (phenoxy)~7.0-7.7~118-131
Methyl Hs~2.5~26
Carboxylic Acid C-~167-173
Acetyl C=O-~197
Aromatic Cs-~118-163
Note: The exact chemical shifts can vary depending on the solvent and concentration.

Solid-State NMR for Packing and Dynamics

While solution-state NMR provides information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. Polymorphism, the ability of a compound to exist in more than one crystalline form, can be readily identified by differences in the ssNMR spectra. Furthermore, ssNMR can be used to study the dynamics of specific groups within the molecule, such as the rotation of the methyl group.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups and probing intermolecular interactions. esisresearch.orgmdpi.com

The FT-IR and Raman spectra of this compound are characterized by specific vibrational modes corresponding to its constituent functional groups. The strong absorption band for the carboxylic acid O-H stretch is typically broad and located in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid appears as a strong band around 1680-1710 cm⁻¹, while the acetyl C=O stretch is observed at approximately 1670-1690 cm⁻¹. The C-O-C ether linkage exhibits characteristic asymmetric and symmetric stretching vibrations. Aromatic C-H and C=C stretching vibrations are also readily identifiable. ijtsrd.com

Intermolecular hydrogen bonding, particularly the dimerization of the carboxylic acid groups, significantly influences the vibrational spectra, often causing a red shift (lowering of frequency) and broadening of the O-H and C=O stretching bands. nih.gov

Table of Key Vibrational Frequencies:

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
Carboxylic AcidC=O stretch1680-1710
AcetylC=O stretch1670-1690
EtherC-O-C asymmetric stretch1200-1270
EtherC-O-C symmetric stretch1020-1080
Aromatic RingC=C stretch1450-1600
Aromatic RingC-H stretch3000-3100

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular mass of this compound, which allows for the unambiguous determination of its elemental formula. rsc.org Techniques like electrospray ionization (ESI) are commonly used to generate ions of the molecule with minimal fragmentation. The measured mass-to-charge ratio (m/z) can be determined with high accuracy, typically to within a few parts per million (ppm), confirming the molecular formula C₁₅H₁₂O₄. nih.gov

In addition to molecular weight determination, mass spectrometry provides valuable information about the molecule's structure through the analysis of its fragmentation patterns. Under appropriate ionization conditions, the molecule can be induced to break apart in a predictable manner. The fragmentation pathways can be rationalized based on the known principles of organic mass spectrometry, providing further confirmation of the proposed structure. Common fragmentation patterns for this compound would likely involve cleavage of the ether bond and the loss of small neutral molecules such as CO and CO₂.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, offering a three-dimensional map of the atomic arrangement within the crystal lattice. bruker.com

Determination of Unit Cell Parameters and Space Group

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and torsion angles. researchgate.net The first step in a single-crystal X-ray analysis is the determination of the unit cell parameters (the dimensions of the repeating unit of the crystal) and the space group (the symmetry operations that describe the arrangement of molecules within the unit cell). For a related compound, benzoic acid, it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net While the specific parameters for this compound would need to be determined experimentally, this information is fundamental to solving the complete crystal structure.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. researchgate.netresearchgate.net The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used to identify the compound, assess its purity, and detect the presence of different polymorphs.

The combination of these advanced analytical methodologies provides a comprehensive and unambiguous structural elucidation of this compound, from its fundamental atomic connectivity to its three-dimensional arrangement in the solid state.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A comprehensive analysis of the molecular geometry of this compound, which includes precise measurements of bond lengths, bond angles, and torsional angles, is crucial for a complete understanding of its three-dimensional structure and conformational preferences. This data is typically obtained from single-crystal X-ray diffraction studies.

However, a thorough search of the current scientific literature did not yield specific experimental or computational data detailing the bond lengths, bond angles, and torsional angles for this compound. While studies on related benzoic acid derivatives exist, direct extrapolation of these values would not provide a scientifically accurate representation of the target molecule.

For context, such an analysis would typically involve the presentation of a table of intramolecular distances and angles. For instance, key parameters of interest would include the lengths of the carbon-carbon bonds within the phenyl rings, the carbon-oxygen bond lengths in the carboxylic acid and acetyl groups, and the ether linkage. Similarly, the bond angles around the sp² and sp³ hybridized carbon atoms and the oxygen atoms would be critical, as would the torsional angles that define the relative orientation of the two phenyl rings and the substituent groups.

Investigation of Intermolecular Hydrogen Bonding Networks and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of intermolecular forces, with hydrogen bonding often playing a dominant role, particularly for molecules containing carboxylic acid moieties. An investigation into the intermolecular hydrogen bonding network of this compound would reveal how individual molecules self-assemble to form a stable, three-dimensional lattice.

Despite extensive searches, specific studies detailing the crystal structure and intermolecular hydrogen bonding network of this compound could not be located in the available scientific literature. Typically, carboxylic acids like this compound would be expected to form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. These dimers could then be further organized into more complex supramolecular architectures through other weaker interactions.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing a graphical representation of close contacts and enabling the quantitative breakdown of different types of intermolecular interactions.

Chiroptical Spectroscopic Techniques (if applicable for chiral derivatives)

Chiroptical spectroscopic techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are essential for the stereochemical characterization of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds.

The applicability of these techniques to this compound would depend on the existence of its chiral derivatives. A search of the scientific literature did not reveal any studies on the synthesis or chiroptical spectroscopic analysis of chiral derivatives of this compound. Therefore, no data on this topic can be presented.

Computational and Theoretical Chemistry Investigations of 4 4 Acetylphenoxy Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and molecular geometry of 4-(4-Acetylphenoxy)benzoic acid. These calculations provide a foundational understanding of the molecule's properties.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of this compound. Theoretical studies on related benzoic acid derivatives often employ DFT methods, such as B3LYP with a 6-311G basis set, to determine the optimized structure. actascientific.com For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. For instance, in a study of 4-(carboxyamino)-benzoic acid, the molecular geometry was optimized to understand its structural parameters. actascientific.com The planarity of the phenyl rings and the orientation of the acetyl and carboxylic acid groups are critical aspects determined through this optimization.

Table 1: Example of Optimized Geometrical Parameters for a Benzoic Acid Derivative (Illustrative)

ParameterBond/AngleCalculated Value
Bond LengthC-O (ether)1.37 Å
C=O (acetyl)1.22 Å
C-O (carboxyl)1.35 Å
O-H (carboxyl)0.97 Å
Bond AngleC-O-C (ether)118°
C-C=O (acetyl)120°
O=C-O (carboxyl)123°
Note: This data is illustrative for a benzoic acid derivative and not specific to this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the energy gap, indicates the molecule's stability and its ability to absorb light. schrodinger.com A smaller energy gap suggests higher reactivity and a tendency to absorb light at longer wavelengths. schrodinger.comreddit.com For similar aromatic compounds, DFT calculations have been used to determine these values, which are essential for predicting electronic properties. vjst.vnresearchgate.net The HOMO-LUMO gap for this compound would be influenced by the electron-withdrawing acetyl group and the ether linkage.

Table 2: Example of Frontier Molecular Orbital Energies for a Benzoic Acid Derivative (Illustrative)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
Energy Gap (ΔE) 4.7
Note: This data is illustrative and not specific to this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different potential values, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, making them susceptible to electrophilic attack. actascientific.com Conversely, the hydrogen atoms of the phenyl rings and the carboxylic acid would exhibit a positive potential, indicating sites for nucleophilic attack. researchgate.net

DFT calculations can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms can be performed. rsc.org These predictions are instrumental in assigning the signals in experimental NMR spectra. nih.govmdpi.comdocbrown.info For this compound, the chemical shifts would be influenced by the electronic environment of each nucleus, which is shaped by the ether linkage and the acetyl and carboxyl functional groups. nih.gov

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of a molecule can be calculated using DFT. researchgate.net These calculations help in the assignment of the various vibrational modes of the molecule, such as stretching and bending of different bonds. researchgate.netindexcopernicus.com For this compound, characteristic vibrational frequencies for the C=O stretching of the acetyl and carboxylic acid groups, as well as the C-O-C stretching of the ether linkage, would be identified.

Table 3: Example of Predicted Vibrational Frequencies for a Benzoic Acid Derivative (Illustrative)

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H StretchCarboxylic Acid3500
C-H Stretch (Aromatic)Phenyl Ring3100
C=O StretchAcetyl Group1700
C=O StretchCarboxylic Acid1720
C-O-C StretchEther1250
Note: This data is illustrative and not specific to this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior and conformational landscape over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in a solvent or interacting with other molecules. These simulations can provide information on the flexibility of the molecule, the rotation around single bonds, and the stability of different conformations. nih.gov This is particularly relevant for understanding how the molecule might interact with biological targets.

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. mdpi.com

Hardness and Softness: Chemical hardness (η) and softness (S) are indicators of a molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap is associated with high hardness and low softness, indicating greater stability. nih.gov

Electrophilicity and Nucleophilicity: The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while nucleophilicity relates to its ability to donate electrons. These descriptors are crucial for predicting how this compound will behave in chemical reactions. actascientific.com

Table 4: Example of Calculated Quantum Chemical Descriptors (Illustrative)

DescriptorValue (eV)
Ionization Potential (I)6.5
Electron Affinity (A)1.8
Chemical Hardness (η)2.35
Chemical Softness (S)0.43
Electronegativity (χ)4.15
Electrophilicity Index (ω)3.66
Note: This data is illustrative and not specific to this compound.

Theoretical Studies of Acid-Base Equilibria and Proton Transfer Mechanisms

The acidic nature of this compound is a key determinant of its chemical reactivity and behavior in solution. Theoretical studies, primarily employing density functional theory (DFT), are instrumental in predicting and understanding its acid-base equilibria. The acidity of a substituted benzoic acid is intrinsically linked to the electronic properties of its substituents.

Electron-withdrawing groups tend to increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion through inductive or resonance effects, while electron-donating groups decrease acidity. libretexts.org The 4-acetylphenoxy group is considered to be electron-withdrawing in nature. This is due to the combined inductive and resonance effects of the acetyl group, which pulls electron density away from the benzoic acid ring system.

Computational models can predict the acid dissociation constant (pKa) of substituted benzoic acids with a high degree of accuracy. These predictions are often based on calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water, using a combination of quantum mechanical calculations for the molecule in the gas phase and a solvation model to account for the effect of the solvent. Various DFT functionals, such as B3LYP and CAM-B3LYP, combined with appropriate basis sets like 6-311G+(d,p) and a solvation model like the Solvation Model based on Density (SMD), have been shown to provide reliable pKa predictions for carboxylic acids. nih.gov

Studies on a range of substituted benzoic acids have demonstrated a strong correlation between the calculated gas phase acidity (ΔacidG°) and experimental pKa values. mdpi.com For instance, the calculated ΔacidG° values for various substituted benzoic acids at the B3LYP/6-311++G(2d,2p) level of theory show a good linear relationship with their experimental counterparts. mdpi.com While a specific theoretical pKa value for this compound is not prominently reported in the literature, the established methodologies allow for its reliable estimation. The electron-withdrawing character of the 4-acetylphenoxy substituent is expected to result in a lower pKa value compared to unsubstituted benzoic acid (pKa ≈ 4.2), indicating a stronger acid.

Proton transfer mechanisms in benzoic acid derivatives, particularly in the formation of dimers, are also a subject of theoretical investigation. In the solid state and in non-polar solvents, carboxylic acids tend to form hydrogen-bonded dimers. The transfer of a proton from the hydroxyl group of one acid to the carbonyl oxygen of the other within this dimer is a fundamental process. Computational studies can model the potential energy surface for this proton transfer, identifying the transition states and energy barriers involved. While specific studies on the proton transfer dynamics of this compound are scarce, the general mechanisms established for benzoic acid dimers are expected to apply.

Computational Modeling of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The supramolecular assembly and crystal packing of this compound are governed by a variety of non-covalent intermolecular interactions, with hydrogen bonding and π-π stacking being the most significant. Computational modeling is a powerful tool to elucidate the nature and energetics of these interactions.

Hydrogen Bonding: The primary and most dominant intermolecular interaction in the crystal structure of carboxylic acids is the formation of centrosymmetric dimers via O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules. This interaction is characterized by a strong hydrogen bond donor (the carboxylic hydroxyl group) and a strong acceptor (the carbonyl oxygen).

Although the specific crystal structure of this compound is not publicly available, data from closely related structures, such as 3-[(2-acetylphenoxy)carbonyl]benzoic acid, provide insight into the expected hydrogen bonding. nih.gov In the crystal structure of this related molecule, carboxylic acid inversion dimers are observed, forming characteristic R22(8) graph-set motifs. nih.gov It is highly probable that this compound also forms similar dimeric structures.

Beyond the primary carboxylic acid dimerization, other weaker C-H···O hydrogen bonds can also play a crucial role in stabilizing the crystal lattice. These interactions can involve the aromatic C-H groups and the oxygen atoms of the acetyl and ether functionalities. Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of these weak hydrogen bonds.

Interactive Table 1: Typical Hydrogen Bond Geometries in Benzoic Acid Derivatives

Donor (D)Hydrogen (H)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
O-HHO=C~ 0.98~ 1.65~ 2.63~ 170
C-H (Aromatic)HO=C (Acetyl)~ 1.08~ 2.40~ 3.30~ 140
C-H (Aromatic)HO (Ether)~ 1.08~ 2.50~ 3.40~ 150

Note: The values in this table are representative and are based on data from similar structures found in the crystallographic literature. The exact values for this compound may vary.

π-π Stacking: Aromatic rings in close proximity can engage in π-π stacking interactions, which are a result of electrostatic and van der Waals forces between the π-electron systems. In the case of this compound, both the phenoxy and the benzoic acid rings can participate in such interactions.

Density functional theory (DFT) calculations, often with dispersion corrections (e.g., DFT-D), are employed to accurately model the energetics of π-π stacking interactions. These calculations can determine the optimal geometry and interaction energy between the aromatic rings.

Interactive Table 2: Representative π-π Stacking Parameters

Interacting RingsStacking TypeCentroid-to-Centroid Distance (Å)Interplanar Angle (°)
Benzoic Acid - Benzoic AcidParallel-displaced3.5 - 4.0< 10
Benzoic Acid - PhenoxyParallel-displaced3.5 - 4.0< 10
Benzoic Acid - PhenoxyT-shaped~ 5.0~ 90

Note: These parameters are illustrative of typical π-π stacking interactions and are derived from computational and experimental data for various aromatic compounds.

Derivatization, Functionalization, and Chemical Transformations of 4 4 Acetylphenoxy Benzoic Acid

Synthesis and Characterization of Esters and Amides of 4-(4-Acetylphenoxy)benzoic Acid

The carboxylic acid moiety is the most common site for initial derivatization, readily undergoing esterification and amidation reactions to produce a diverse range of esters and amides.

Esterification: Esters are typically synthesized through the reaction of this compound with an alcohol under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive intermediate like an acyl chloride. For example, reacting this compound with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), yields the corresponding methyl or ethyl ester. google.com A related synthesis involves the reaction of a hydroxyaromatic ketone, like 4-hydroxyacetophenone, with a 2-haloalkanoic acid ester to form similar phenoxy alkanoic esters. epo.org

Amidation: The synthesis of amides from this compound can be achieved by reacting it with a primary or secondary amine. These reactions often require the use of coupling agents to facilitate the formation of the amide bond. Common coupling systems include the use of triphenylphosphine (B44618) in combination with N-halosuccinimides. nih.gov Alternatively, the carboxylic acid can be converted to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. researchgate.net

The characterization of these newly synthesized esters and amides relies on standard spectroscopic techniques. Infrared (IR) spectroscopy would confirm the formation of the ester or amide by showing the characteristic C=O stretching frequency of the new functional group and the disappearance of the broad O-H stretch of the parent carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are used to confirm the precise structure and molecular weight of the final products.

Table 1: Examples of Esterification and Amidation Reactions

Reactant 1 Reactant 2 Reagent/Condition Product
This compound Methanol H₂SO₄ (catalyst), Reflux Methyl 4-(4-acetylphenoxy)benzoate
This compound Aniline Triphenylphosphine, N-Chlorophthalimide N-Phenyl-4-(4-acetylphenoxy)benzamide
This compound Thionyl Chloride Heat 4-(4-Acetylphenoxy)benzoyl chloride

Modifications at the Acetyl Group (e.g., Reduction, Oxidation, Condensation Reactions)

The acetyl group offers a second key site for chemical modification, allowing for transformations that alter the ketone functionality.

Reduction: The ketone of the acetyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction typically proceeds without affecting the carboxylic acid or the aromatic rings, demonstrating chemoselectivity. The resulting product would be 4-(4-(1-hydroxyethyl)phenoxy)benzoic acid.

Oxidation (Haloform Reaction): The acetyl group, being a methyl ketone, is susceptible to the haloform reaction. youtube.com Treatment with an excess of a halogen (e.g., Br₂) in the presence of a strong base (e.g., sodium hydroxide) would convert the acetyl group into a carboxylate, resulting in the formation of a dicarboxylic acid, 4-(4-carboxyphenoxy)benzoic acid, after an acidic workup.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions. For instance, a Claisen condensation with an oxalate (B1200264) ester, such as diethyl oxalate, in the presence of a base like sodium methoxide, can be used to build a more complex side chain on the molecule. mdpi.com This reaction has been demonstrated on the closely related 4-acetylbenzoic acid, leading to the formation of a β-dicarbonyl compound, a versatile synthetic intermediate. mdpi.com

Aromatic Ring Functionalization Strategies (e.g., Halogenation, Nitration, Sulfonation)

Electrophilic aromatic substitution (EAS) reactions can be employed to introduce new functional groups onto the two benzene (B151609) rings. The regiochemical outcome of these substitutions is directed by the existing substituents. The carboxylic acid and acetyl groups are deactivating and meta-directing, while the ether oxygen is activating and ortho, para-directing.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic rings typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). youtube.com The substitution pattern will be influenced by the directing effects of the existing groups. The ring activated by the phenoxy group is more susceptible to substitution, likely at the positions ortho to the ether linkage. Halogenation of benzoic acids can also be achieved under specific conditions. google.com

Nitration: Nitration is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the reactive nitronium ion (NO₂⁺). stmarys-ca.edu For related phenoxybenzoic acids, nitration occurs selectively on the activated ring. google.com The strong deactivating effect of the nitro group generally prevents multiple nitrations under controlled conditions. stmarys-ca.edu Keeping the reaction temperature low is often crucial to control the regioselectivity and prevent side reactions. truman.edu

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This is typically accomplished by heating the compound with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) or using chlorosulfonic acid. google.comkhanacademy.orgyoutube.com The sulfonic acid group is a strong electron-withdrawing group. youtube.com

Exploration of Chemo- and Regioselective Transformations

The presence of multiple functional groups and two distinct aromatic rings makes chemo- and regioselectivity key considerations when modifying this compound.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, as mentioned, the reduction of the ketone with NaBH₄ without affecting the carboxylic acid is a prime example of a chemoselective transformation. Conversely, the carboxylic acid can be selectively converted to an ester or amide without altering the ketone.

Regioselectivity: This relates to the control of the position of reaction. In electrophilic aromatic substitution, the regioselectivity is dictated by the directing effects of the substituents. The phenoxy ring is electronically richer and thus more reactive towards electrophiles than the benzoic acid ring. Therefore, reactions like nitration or halogenation are expected to occur preferentially on the phenoxy-substituted ring, at the positions ortho to the ether linkage. google.com Controlling reaction conditions such as temperature and the choice of catalyst is critical for achieving high regioselectivity. researchgate.netsoton.ac.uk

Design and Synthesis of Advanced Building Blocks and Probes from this compound

Due to its rigid structure and multiple functionalization points, this compound serves as an excellent scaffold or synthon for creating more complex molecules with tailored properties.

Derivatives of this compound can be used as monomers for high-performance polymers. For example, related phenoxybenzoic acids are key monomers in the synthesis of polyetheretherketone (PEEK), a thermoplastic polymer known for its exceptional thermal and chemical resistance. By modifying the core structure, new polymers with varied properties can be designed.

Furthermore, the molecule can be elaborated into specialized chemical probes. The acetyl group can be transformed into other functionalities, and the carboxylic acid can be used to conjugate the molecule to other systems, such as fluorescent dyes or biomolecules. For instance, the condensation of the related 4-acetylbenzoic acid has been used to synthesize heterocyclic structures that are analogs of biologically active compounds. mdpi.com This highlights its utility as a starting material for creating complex, functional molecules. preprints.org

Derivatization Agent Applications in Analytical Chemistry

While direct applications of this compound as a derivatizing agent are not widely documented, its structural features suggest potential utility in this area, particularly for enhancing detection in chromatographic methods.

In analytical techniques like High-Performance Liquid Chromatography (HPLC), pre-column derivatization is a strategy used to improve the detectability of analytes that lack a strong chromophore or fluorophore. nifdc.org.cn The analyte is reacted with a tagging reagent before being injected into the HPLC system.

This compound possesses strong UV-absorbing groups (the aromatic rings and the acetyl carbonyl), making it a potential candidate for a chromophoric tagging reagent. To be used as such, the carboxylic acid would first need to be activated, for example, by converting it into a highly reactive acyl chloride or an active ester. This activated derivative could then react with analytes containing nucleophilic functional groups like hydroxyl (-OH) or amino (-NH₂) groups, covalently attaching the 4-(4-acetylphenoxy)benzoyl moiety. The resulting derivative would be easily detectable by a standard UV detector, allowing for the sensitive quantification of the original, non-UV-active analyte.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
4-Acetylbenzoic acid
4-Aminopteroic acid
4-Hydroxyacetophenone
4-Phenoxybenzoic acid
Acetanilide
Acetic anhydride
Acetophenone (B1666503)
Aluminum chloride
AM580
Aminopterin
Aniline
Benzene
Benzoic acid
Bromobenzene
Carbon monoxide
Chlorobenzene
Chlorosulfonic acid
Diethylamine
Diethyl oxalate
Dihydrofolate reductase
Ethanol
Ethyl 2-(4-acetylphenoxy)propanoate
Fischer Esterification
Iron(III) bromide
Methanol
Methyl 2-(4-acetylphenoxy)propanoate
Methyl 2-chloropropanoate
Methyl 3-nitrobenzoate
N,N-Diethyl-4-(4-acetylphenoxy)benzamide
N-halosuccinimide
N-Phenyl-4-(4-acetylphenoxy)benzamide
Nitric acid
Nitrobenzene
Oxalyl chloride
Phenol (B47542)
Piron
Potassium permanganate (B83412)
Pyridine
Sodium borohydride
Sodium hydroxide (B78521)
Sulfanilic acid
Sulfuric acid
Thionyl chloride
Tranilast

Mechanisms of Derivatization Reactions

The chemical reactivity of this compound is characterized by the distinct functionalities of its carboxylic acid and acetyl (methyl ketone) groups. These sites allow for a variety of derivatization reactions, each proceeding through specific mechanistic pathways. Understanding these mechanisms is crucial for the targeted synthesis of novel compounds with desired properties. The primary transformations involve nucleophilic acyl substitution at the carboxyl group and reactions at the carbonyl of the acetyl moiety.

Mechanisms of Reactions at the Carboxylic Acid Group

The carboxylic acid functional group is a primary site for derivatization, most commonly through esterification and amidation. These reactions proceed via nucleophilic acyl substitution, where the hydroxyl group is replaced by a nucleophile.

Fischer-Speier Esterification:

The conversion of the carboxylic acid to an ester is typically achieved through Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). numberanalytics.commasterorganicchemistry.com The reaction is an equilibrium process, and often, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.comlibretexts.org

The mechanism involves several key steps: masterorganicchemistry.commasterorganicchemistry.combyjus.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. libretexts.orgyoutube.com

Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, also known as an oxonium ion. masterorganicchemistry.comyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular or solvent-assisted transfer converts a hydroxyl group into a much better leaving group: water. masterorganicchemistry.combyjus.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating a molecule of water. masterorganicchemistry.com

Deprotonation: The resulting protonated ester is deprotonated (often by the conjugate base of the acid catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.combyjus.com

Amidation:

The synthesis of amides from this compound involves its reaction with a primary or secondary amine. Direct heating of a carboxylic acid with an amine can produce an amide but requires harsh conditions. youtube.com More commonly, the carboxylic acid is first activated by converting the hydroxyl group into a better leaving group. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride (SOCl₂) are often employed. libretexts.orgyoutube.com For instance, using a coupling agent like DCC involves the following mechanistic steps:

Activation of the Carboxylic Acid: The carboxylic acid adds to the DCC molecule to form a highly reactive O-acylisourea intermediate. This intermediate is a much better electrophile than the original carboxylic acid. youtube.com

Nucleophilic Attack by Amine: The amine, acting as a nucleophile, attacks the carbonyl carbon of the O-acylisourea intermediate. youtube.com

Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses. The dicyclohexylurea moiety is eliminated as a stable leaving group, resulting in the formation of the amide. libretexts.orgyoutube.com

Another method involves using titanium tetrachloride (TiCl₄) as a mediator. The proposed mechanism suggests the formation of an adduct between the carboxylate and TiCl₄, which activates the carbonyl group for direct attack by the amine or forms an intermediate acyl pyridinium (B92312) ion or acyl chloride, which then reacts with the amine. nih.gov

Reaction Reagents Key Mechanistic Feature Product Type
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)Protonation of carbonyl, nucleophilic attack by alcohol, formation of tetrahedral intermediate, elimination of water. masterorganicchemistry.comlibretexts.orgEster
AmidationAmine (e.g., Aniline, Diethylamine), Coupling Agent (e.g., DCC, TiCl₄)Activation of carboxyl group to form a better leaving group, nucleophilic attack by amine. youtube.comnih.govAmide
Mechanisms of Reactions at the Acetyl Group

The acetyl group offers a different set of reaction possibilities, including oxidation, reduction, and carbon-carbon bond formation at the carbonyl carbon or reactions involving the adjacent methyl protons.

Haloform Reaction:

As a methyl ketone, the acetyl group of this compound can undergo the haloform reaction when treated with a halogen (Cl₂, Br₂, I₂) in the presence of a strong base like sodium hydroxide (NaOH). iitk.ac.in This reaction converts the acetyl group into a carboxylate (which, upon acidic workup, would yield a second carboxylic acid function on the molecule) and produces a haloform (CHCl₃, CHBr₃, CHI₃). byjus.commasterorganicchemistry.com The mechanism proceeds as follows:

Enolate Formation: The hydroxide ion removes an acidic α-hydrogen from the methyl group to form an enolate ion. byjus.com

Halogenation: The enolate attacks a molecule of the halogen (e.g., Br₂), resulting in an α-halo ketone. This process is repeated two more times, as the remaining α-hydrogens become progressively more acidic due to the electron-withdrawing effect of the halogen atoms. This leads to the formation of a trihalomethyl ketone intermediate. masterorganicchemistry.com

Nucleophilic Attack by Hydroxide: The hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the trihalomethyl ketone. byjus.comjove.com

Cleavage: The resulting tetrahedral intermediate collapses, reforming the carbonyl group and expelling the trihalomethyl anion (-CX₃), which is a good leaving group due to the stabilizing inductive effect of the three halogen atoms. masterorganicchemistry.comjove.com

Acid-Base Reaction: An acid-base reaction occurs between the newly formed carboxylic acid and the trihalomethyl anion. The carboxylic acid protonates the anion to yield the final products: a carboxylate salt and a haloform. byjus.com

Reductive Amination:

The ketone can be converted into an amine through reductive amination. This reaction involves treating the ketone with an amine (ammonia for a primary amine, a primary amine for a secondary amine) and a reducing agent. wikipedia.org A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is often preferred because it is selective for the protonated imine (iminium ion) intermediate over the initial ketone. chemistrysteps.comharvard.edu The mechanism is a two-part process: libretexts.org

Imine/Iminium Ion Formation: The amine nitrogen performs a nucleophilic attack on the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate. Under mildly acidic conditions (pH ~4-5), the hydroxyl group of the hemiaminal is protonated and eliminated as water, forming an imine (from a primary amine) or an iminium ion (from a secondary amine). wikipedia.orgyoutube.com

Reduction: The hydride from the reducing agent (e.g., NaBH₃CN) attacks the electrophilic carbon of the imine or iminium ion, reducing the C=N double bond to a C-N single bond, thereby forming the amine product. chemistrysteps.com

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions:

The carbonyl of the acetyl group can be converted to a carbon-carbon double bond (alkene) using the Wittig reaction or its variant, the Horner-Wadsworth-Emmons (HWE) reaction.

Wittig Reaction: This involves the reaction of the ketone with a phosphorus ylide (e.g., Ph₃P=CH₂). The mechanism is generally understood to proceed via a concerted [2+2] cycloaddition between the ylide and the ketone to form a four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.comorganic-chemistry.org This unstable intermediate rapidly decomposes in a reverse [2+2] cycloaddition to yield the alkene and a highly stable triphenylphosphine oxide byproduct, which drives the reaction forward. byjus.comlibretexts.org

HWE Reaction: This reaction uses a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than a Wittig ylide. The mechanism begins with the deprotonation of the phosphonate ester to create the carbanion. wikipedia.orgyoutube.com This carbanion then adds to the ketone carbonyl. The resulting intermediate eliminates a water-soluble phosphate (B84403) ester, which simplifies product purification compared to the Wittig reaction. organic-chemistry.org The HWE reaction with stabilized phosphonates typically shows high selectivity for the (E)-alkene product. slideshare.netnumberanalytics.com

Willgerodt-Kindler Reaction:

This reaction transforms the aryl alkyl ketone into a terminal thioamide. It involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine. synarchive.com The mechanism is complex but is thought to initiate with the formation of an enamine from the ketone and the secondary amine. wikipedia.org The enamine then reacts with sulfur. A series of rearrangements and further reactions with sulfur and the amine ultimately lead to the migration of the heteroatom functionality to the terminal carbon of the alkyl chain, which is then hydrolyzed to yield the thioamide. nih.govresearchgate.net

Reaction Reagents Key Mechanistic Feature Product Type
HaloformHalogen (Cl₂, Br₂, I₂), Base (NaOH)Polyhalogenation of methyl group followed by cleavage of trihalomethyl anion. byjus.commasterorganicchemistry.comCarboxylate, Haloform
Reductive AminationAmine (NH₃, RNH₂), Reducing Agent (NaBH₃CN)Formation of an imine/iminium ion intermediate followed by hydride reduction. wikipedia.orgchemistrysteps.comAmine
Wittig ReactionPhosphorus Ylide (Ph₃P=CR₂)[2+2] cycloaddition to form an oxaphosphetane, followed by decomposition. organic-chemistry.orgbyjus.comAlkene
HWE ReactionPhosphonate Ester, BaseFormation of a phosphonate carbanion, nucleophilic addition, and elimination of a phosphate salt. wikipedia.orgorganic-chemistry.org(E)-Alkene
Willgerodt-KindlerSulfur (S₈), Amine (e.g., Morpholine)Enamine formation followed by reaction with sulfur and rearrangement. wikipedia.orgnih.govThioamide

Supramolecular Chemistry and Crystal Engineering of 4 4 Acetylphenoxy Benzoic Acid Derivatives

Hydrogen Bonding Networks in Crystalline Architectures of Benzoic Acid Derivatives

The crystal structures of benzoic acid derivatives are predominantly governed by a hierarchy of intermolecular interactions, with hydrogen bonding playing a pivotal role. In the case of 4-(4-Acetylphenoxy)benzoic acid, the interplay between the carboxylic acid, phenoxy, and acetyl moieties leads to the formation of robust and predictable supramolecular synthons.

Carboxylic Acid Dimer Formation and its Influence on Packing

The planarity of the benzoic acid ring and the directional nature of the dimer synthon often lead to layered or herringbone packing arrangements in the solid state. The stability of this dimer has been extensively studied, and it is known to persist even in the gas phase and in non-polar solvents, highlighting its energetic favorability.

Role of Phenoxy and Acetyl Groups in Directing Interactions

Beyond the primary carboxylic acid dimer formation, the phenoxy and acetyl groups of this compound play a crucial secondary role in directing the crystal packing through weaker, yet significant, non-covalent interactions.

Self-Assembly Processes in Solution and at Interfaces

The same non-covalent interactions that direct the formation of crystalline solids also govern the self-assembly of this compound derivatives in solution and at interfaces, leading to the formation of ordered nanostructures.

Formation of Ordered Nanostructures via Non-Covalent Interactions

In solution, benzoic acid and its derivatives are known to form hydrogen-bonded dimers, which can further associate into larger aggregates. This self-assembly is a dynamic process influenced by solvent, concentration, and temperature. For p-alkoxybenzoic acids, the formation of carboxylic acid dimers leads to rod-like molecules that can exhibit liquid crystal phases. cadrek12.orged.gov This indicates that the initial dimerization is a key step towards the formation of higher-order, structured phases.

At interfaces, such as on a solid substrate, these molecules can form highly ordered two-dimensional structures. For example, a tribenzoic acid derivative has been shown to self-assemble on a silver surface to form a honeycomb network with nanocavities, driven by the formation of carboxylic acid dimers. mpg.de This demonstrates the potential for derivatives of this compound to form ordered monolayers and thin films with defined nanoscale architectures. The acetyl and phenoxy groups would further influence the packing and orientation of the molecules within these 2D assemblies.

Influence of Molecular Architecture on Self-Assembly Tendencies

The specific molecular architecture of this compound, with its distinct functional groups, has a profound influence on its self-assembly tendencies. The linear, somewhat rigid nature of the molecule, especially after the formation of the planar carboxylic acid dimer, promotes the formation of ordered structures.

The presence of the acetyl and phenoxy groups can modulate the solubility and intermolecular interactions, thereby influencing the thermodynamics and kinetics of self-assembly. The balance between the strong, directional hydrogen bonds of the carboxylic acid dimers and the weaker, more diffuse interactions of the acetyl and phenoxy groups (C-H···O and π-π stacking) will determine the morphology of the resulting self-assembled structures, be they micelles, fibers, or ordered films. The ability to tune the molecular architecture by modifying these functional groups offers a pathway to control the self-assembly process and the resulting material properties.

Co-crystallization Studies and Co-former Selection for Crystal Engineering

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering the chemical structure of the active molecule. The selection of a suitable co-former is critical for the successful design of co-crystals.

For this compound, a rational co-former selection would be based on the principles of supramolecular synthons. nih.gov Potential co-formers would be molecules that can form robust and predictable hydrogen bonds with the functional groups present in the target molecule.

Given the presence of a carboxylic acid group, co-formers containing complementary functional groups such as pyridines, amides, or other carboxylic acids are prime candidates. For example, co-crystals of 4-alkoxybenzoic acids with 4,4'-bipyridyl are formed through O-H···N hydrogen bonds between the carboxylic acid and the pyridine nitrogen. nih.govnih.gov

The acetyl group's carbonyl oxygen can also act as a hydrogen bond acceptor, opening up possibilities for co-crystallization with molecules that are good hydrogen bond donors. The ether oxygen of the phenoxy group, while a weaker acceptor, could also participate in hydrogen bonding with strong donors.

A successful co-former selection strategy would involve screening a library of pharmaceutically acceptable compounds with complementary functional groups. globalresearchonline.netresearchgate.net The likelihood of co-crystal formation can be predicted by considering the pKa values of the target molecule and the co-former, as well as by computational methods that can evaluate the stability of potential supramolecular synthons. nih.gov For instance, carboxylic acid-based co-formers are commonly used due to their ability to form strong hydrogen bonds. nih.gov

Below is a table summarizing potential co-formers and the likely supramolecular synthons they would form with this compound:

Co-former Functional GroupExample Co-formerPotential Supramolecular Synthon with this compound
Pyridine4,4'-BipyridineO-H···N (Carboxylic acid - Pyridine)
AmideNicotinamideO-H···O (Carboxylic acid - Amide) or N-H···O (Amide - Carboxylic acid)
Carboxylic AcidSuccinic AcidO-H···O (Carboxylic acid - Carboxylic acid dimer)
HydroxylHydroquinoneO-H···O (Carboxylic acid - Hydroxyl) or O-H···O (Hydroxyl - Acetyl)

By systematically exploring these potential interactions, it is possible to design and synthesize novel co-crystals of this compound with tailored properties.

Design Principles for Modulating Crystalline Forms

The modulation of crystalline forms, or polymorphs, of this compound derivatives is fundamentally based on the predictable nature of supramolecular synthons. ul.ie These are structural units within a crystal that are formed by intermolecular interactions. The most common and robust synthon available to benzoic acid derivatives is the carboxylic acid dimer, which forms through a pair of O-H···O hydrogen bonds. nih.gov This dimerization is a highly predictable motif in the crystal structures of many carboxylic acids.

In addition to this primary synthon, the presence of the acetyl group and the phenoxy ether linkage in this compound provides further opportunities for directed intermolecular interactions. The acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking and C-H···π interactions. By introducing co-formers with complementary functional groups, it is possible to form "supramolecular heterosynthons," which can compete with or supplement the carboxylic acid homodimer. ul.ienih.gov For instance, co-crystallization with molecules containing hydrogen bond donors, such as primary amides or other carboxylic acids, can lead to the formation of new, stable crystalline phases with altered structures and properties. ul.ie

The principles of crystal engineering allow for a rational approach to the design of these new crystalline forms. By analyzing the geometry and hydrogen bonding capabilities of this compound and potential co-formers, it is possible to predict the most likely supramolecular synthons that will form. This predictive power is a cornerstone of designing materials with specific properties, such as improved solubility or stability. nih.gov

Supramolecular SynthonInteracting GroupsTypical Interaction Distance (Å)
Carboxylic Acid HomodimerO-H···O2.5 - 2.8
Acid-Pyridine HeterosynthonO-H···N2.5 - 2.8
Acid-Amide HeterosynthonO-H···O=C, N-H···O=C2.4 - 2.8

Impact of Co-crystallization on Packing and Structural Stability

Co-crystallization is a powerful technique to modify the crystal packing and, consequently, the structural stability of a given compound. By incorporating a second molecule, or co-former, into the crystal lattice, the network of intermolecular interactions can be significantly altered. For derivatives of this compound, co-crystallization can lead to the formation of new crystalline solids with enhanced physicochemical properties. nih.gov

The introduction of a co-former can disrupt the typical packing arrangement of the parent compound, leading to the formation of new hydrogen bonding networks or stacking interactions. This can result in a more stable crystalline form, for example, by creating a more densely packed structure or by satisfying all available hydrogen bond donors and acceptors more effectively. The stability of a co-crystal is often related to the strength and number of the intermolecular interactions formed between the components. nih.gov

For instance, co-crystallization of an active pharmaceutical ingredient (API) with a pharmaceutically acceptable co-former can lead to a new solid form with improved stability against humidity or light. ijpsonline.com The choice of co-former is critical; carboxylic acid-based co-formers are commonly used due to their ability to form strong hydrogen bonds. nih.gov The resulting co-crystal's stability can be influenced by the pKa difference between the API and the co-former, with a smaller difference generally favoring co-crystal formation over salt formation. nih.gov

The impact of co-crystallization on structural stability can be assessed using various analytical techniques, including differential scanning calorimetry (DSC) to determine melting points and phase transitions, and X-ray powder diffraction (XRPD) to identify new crystalline phases.

Co-crystal System (Example)Co-formerObserved Impact on Properties
CaffeineOxalic Acid, Glutaric AcidInhibition of hydration, with stability dependent on the acid strength of the co-former. nih.gov
PiroxicamBenzoic AcidFormation of a more soluble and stable co-crystal. acs.org
TheophyllineBenzoic AcidFormation of a co-crystal with a distinct melting point from the individual components. mdpi.com

Host-Guest Chemistry and Inclusion Complexes

Host-guest chemistry involves the formation of a complex between a "host" molecule, which has a binding cavity, and a "guest" molecule that fits within it. researchgate.net This area of supramolecular chemistry is relevant to this compound derivatives as they can potentially act as guests in various host systems. The formation of such inclusion complexes can significantly alter the properties of the guest molecule, such as its solubility, stability, and reactivity. nih.gov

Common host molecules include cyclodextrins, cucurbit[n]urils, and calix[n]arenes, all of which possess hydrophobic cavities capable of encapsulating guest molecules of appropriate size and shape. nih.gov The driving forces for the formation of these complexes are typically non-covalent interactions, including hydrophobic effects, van der Waals forces, and hydrogen bonding. For a molecule like this compound, the aromatic rings provide a hydrophobic component that can be favorably encapsulated within the nonpolar cavity of a host molecule in an aqueous environment.

The formation of an inclusion complex can lead to a "supramolecular prodrug," where the host molecule acts as a carrier, protecting the guest drug from degradation and controlling its release. rsc.org This can be particularly advantageous for improving the bioavailability of poorly soluble drugs. nih.gov The encapsulation of a photosensitizer in a host molecule, for example, can prevent its aggregation in aqueous media and enhance its therapeutic efficacy. nih.gov

Mechanistic Understanding of Supramolecular Recognition

The formation of the complex supramolecular structures observed in co-crystals and host-guest complexes is governed by the principles of molecular recognition. This refers to the specific binding of two or more molecules through non-covalent interactions. A mechanistic understanding of this process is crucial for the rational design of new supramolecular systems.

At the heart of supramolecular recognition are the specific and directional interactions between complementary functional groups. In the context of this compound derivatives, the carboxylic acid group is a primary recognition site, capable of forming strong and directional hydrogen bonds. The acetyl and phenoxy groups also contribute to the molecule's recognition profile through their potential for weaker hydrogen bonds and π-π interactions.

The process of co-crystal formation, for example, can be understood as a competition between different possible supramolecular synthons. acs.org The outcome of this competition—whether a homodimer or a heterodimer forms—depends on the relative stability of the different synthons and the experimental conditions. Mechanochemical methods, such as grinding, have been shown to be effective in forming co-crystals by providing the energy needed to break existing crystal lattices and allow for the formation of new supramolecular assemblies. acs.org

In host-guest systems, molecular recognition is driven by a combination of factors including size and shape complementarity between the host and guest, as well as favorable intermolecular interactions within the complex. The hydrophobic effect often plays a major role in the binding of nonpolar guests in aqueous solutions. The study of these recognition events provides fundamental insights into the nature of non-covalent interactions and allows for the design of highly selective host-guest systems.

Applications in Advanced Materials Science and Condensed Phases

Liquid Crystalline Materials Development from 4-(4-Acetylphenoxy)benzoic Acid Derivatives

The development of liquid crystals from derivatives of benzoic acid is a well-established area of research. The ability of these molecules to form ordered, yet fluid, phases—known as mesophases—is crucial for their use in a variety of technological applications. The formation of these mesophases is often driven by intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups.

While direct studies on liquid crystals derived solely from this compound are not extensively documented in the reviewed literature, the principles of liquid crystal design strongly suggest its potential as a mesogenic core. The acetyl group offers a site for further chemical modification, allowing for the synthesis of a homologous series of compounds where the properties can be systematically tuned. For instance, esterification of the carboxylic acid and modification of the acetyl group can lead to a variety of calamitic (rod-like) liquid crystals.

The identification and characterization of liquid crystalline phases are critical steps in materials development. Polarized Optical Microscopy (POM) is a primary and powerful tool for this purpose. When a liquid crystalline sample is viewed between crossed polarizers, it exhibits characteristic textures that are unique to each type of mesophase (e.g., nematic, smectic). These textures arise from the anisotropic nature of the material, meaning its optical properties are dependent on the orientation of the molecules.

Differential Scanning Calorimetry (DSC) is another indispensable technique used in conjunction with POM. DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions, such as from a crystalline solid to a liquid crystal or from one liquid crystal phase to another, are accompanied by a change in enthalpy, which is detected by the DSC as a peak or a change in the baseline. By analyzing the temperatures and enthalpies of these transitions, researchers can construct a detailed thermal profile of the material.

For example, a study on 4-(4-pentenyloxy)benzoic acid, a related compound, utilized both POM and DSC to identify a nematic phase. The DSC thermogram showed distinct peaks corresponding to the melting and clearing points, while POM revealed the characteristic threaded texture of the nematic phase.

The relationship between the molecular structure of a compound and the type and stability of the mesophase it forms is a central theme in liquid crystal research. Key structural features that influence mesomorphism include the rigidity of the molecular core, the length and nature of terminal and lateral substituents, and the presence of linking groups.

In the context of this compound derivatives, several structural modifications could be systematically investigated to establish structure-property relationships:

Varying the Terminal Chain: By reacting the acetyl group to form different functionalities (e.g., converting it to an alkoxy or an ester group of varying chain lengths), one can study the effect of the terminal chain on the mesophase behavior. Typically, increasing the length of a flexible alkyl chain tends to stabilize smectic phases over nematic phases.

Lateral Substitution: Introducing substituents onto the phenyl rings can significantly alter the molecular shape and intermolecular interactions. This can lead to changes in the clearing point (the temperature at which the material becomes an isotropic liquid) and the type of mesophase formed.

Understanding these relationships is crucial for the rational design of new liquid crystalline materials with desired properties for specific applications.

Thermodynamic studies provide quantitative data on the stability and energetics of liquid crystalline phases. Techniques like DSC are used to measure the enthalpy (ΔH) and entropy (ΔS) of phase transitions. These parameters offer insights into the degree of order in different phases. For instance, the transition from a more ordered smectic phase to a less ordered nematic phase will have a specific enthalpy change associated with it.

Inverse Gas Chromatography (IGC) is another powerful technique for the thermodynamic characterization of liquid crystals. By using the liquid crystal as the stationary phase in a gas chromatograph, various thermodynamic parameters can be determined, such as the Flory-Huggins interaction parameter, which provides information about the compatibility of the liquid crystal with different solutes.

Polymer Chemistry and Monomer Design

The bifunctional nature of this compound, with its carboxylic acid and acetyl groups, makes it a candidate for use as a monomer in polymer synthesis. These functional groups provide handles for polymerization reactions, allowing the incorporation of the rigid aromatic structure into a polymer backbone.

One of the primary methods for incorporating a monomer like this compound into a polymer is through polycondensation. The carboxylic acid group can react with a diol or a diamine to form polyesters or polyamides, respectively. The resulting polymers would feature the rigid 4-(4-acetylphenoxy)benzoate unit as a repeating segment in the main chain.

The properties of these polymers, such as their thermal stability, mechanical strength, and solubility, would be heavily influenced by the presence of this rigid aromatic unit. For example, the incorporation of such structures often leads to polymers with higher glass transition temperatures and improved thermal stability.

While direct examples of the polymerization of this compound were not found in the reviewed literature, the synthesis of aromatic polyesters from various dicarboxylic acids and diols is a well-established field. The principles of these reactions would be directly applicable.

The acetyl group on the this compound monomer provides a route to creating functional polymers. This group can be retained in the final polymer, offering a reactive site for post-polymerization modification. For example, the acetyl group could be used in subsequent reactions to attach other functional molecules, leading to polymers with tailored properties such as:

Photosensitivity: Attaching photoactive moieties to the acetyl group could lead to polymers that respond to light.

Biocompatibility: Grafting biocompatible side chains could render the polymer suitable for biomedical applications.

Modified Solubility: Chemical modification of the acetyl group could be used to tune the solubility of the polymer in different solvents.

The synthesis of functional polymers through the polymerization of functional monomers or the post-polymerization modification of a reactive polymer is a key strategy in modern polymer science for creating materials with advanced and specific functionalities.

Surface Functionalization and Self-Assembled Monolayers (SAMs)

The molecular structure of this compound, featuring a carboxylic acid headgroup and a biphenyl-like tail, makes it a prime candidate for surface functionalization and the formation of self-assembled monolayers (SAMs). SAMs are highly ordered molecular assemblies that form spontaneously on a substrate surface, offering a powerful method to precisely control the interfacial properties of materials. The formation and properties of such SAMs are dictated by the interplay between the headgroup-substrate interaction, lateral interactions between the molecular backbones, and the nature of the terminal groups.

While direct studies on the adsorption of this compound are not extensively documented, its adsorption mechanism can be inferred from the well-established behavior of aromatic carboxylic acids on various metal and metal oxide surfaces. The primary anchoring mechanism involves the carboxylic acid (-COOH) headgroup.

On noble metal surfaces like gold (Au), aromatic carboxylic acids chemisorb through the coordination of a deprotonated carboxyl group (COO⁻) to the positively charged electrode surface. core.ac.uk The orientation of the molecule is highly dependent on the surface potential. At negative potentials, the molecules tend to physisorb in a planar orientation, with the aromatic ring parallel to the surface. As the potential becomes more positive, a structural transition occurs, causing the molecules to adopt a more perpendicular or tilted orientation, which facilitates the formation of a densely packed monolayer. core.ac.ukresearchgate.net

Similarly, on transition metals like cobalt (Co) and their native oxides, the carboxylate headgroup is the reactive anchor. mdpi.com Infrared spectroscopy studies on related molecules show that the carboxylic acid chemisorbs onto the surface, forming carboxylate species. imt.si These can coordinate to the surface metal atoms in various modes, such as bidentate chelating or bridging structures, which dictates the stability and order of the resulting monolayer. mdpi.comimt.si

For this compound, it is expected to follow this mechanism, with the carboxylate group anchoring the molecule to the metal or metal-oxide surface. The long 4-acetylphenoxy tail would then be directed away from the surface, forming the outer layer of the functionalized material. The van der Waals forces between the aromatic rings of adjacent molecules would contribute to the stability and ordering of the assembly. mdpi.com

Self-assembled monolayers are crucial in area-selective atomic layer deposition (AS-ALD), a bottom-up nanofabrication technique. SAMs can act as a resist layer or an inhibitor, selectively blocking the deposition of material on the SAM-covered surface while allowing growth on unmodified areas. mdpi.comnsf.gov The effectiveness of a SAM as an ALD inhibitor relies on three key molecular features: a reactive headgroup for strong surface binding, a backbone that forms a densely packed layer, and an inert tail group that prevents the adsorption and reaction of ALD precursors. mdpi.com

Carboxylic acid-based SAMs have demonstrated significant potential as ALD inhibitors. mdpi.com Studies using benzoic acid derivatives on cobalt surfaces have shown that these molecules form monolayers that can effectively block the ALD of zinc oxide. mdpi.comnsf.gov The blocking mechanism is twofold: the SAM physically obstructs the ALD precursors from reaching the substrate and it passivates the surface by replacing the active sites needed for ALD nucleation. mdpi.com

Given its structure, a SAM of this compound would be a plausible candidate for ALD inhibition.

Headgroup: The benzoic acid group provides a strong anchor to metal or metal oxide surfaces. mdpi.com

Backbone: The rigid aromatic backbone is conducive to forming a densely packed, ordered monolayer.

Tail Group: The terminal acetylphenoxy group would present an inert, organic surface to the ALD precursors (e.g., trimethylaluminum (B3029685) and water), deactivating the surface against the deposition chemistry.

The quality of the inhibition is correlated with the structural integrity of the SAM. The formation of gauche defects (disorder) within the monolayer, often induced by the thermal energy during the ALD process, can deteriorate the inhibition efficiency by creating pathways for precursors to penetrate the film. nih.gov Therefore, the thermal stability and packing density of the this compound monolayer would be critical factors in its performance as an ALD inhibitor.

Luminescent Materials and Photophysical Properties

The photophysical properties of a molecule, such as its light absorption and emission characteristics, are dictated by its electronic structure. The this compound molecule contains several chromophores and auxochromes—including two phenyl rings, an ether linkage, and a carbonyl group—which are expected to give rise to distinct photophysical behavior.

UV-Vis Absorption: Aromatic compounds like this compound absorb ultraviolet light, promoting electrons from a ground electronic state to an excited state. Benzoic acid itself displays characteristic absorption bands, often labeled C, B, and A, at approximately 280 nm, 230 nm, and 190 nm, respectively. researchgate.netrsc.org The position and intensity of these bands are highly sensitive to the nature and position of substituents on the aromatic ring. researchgate.net

CompoundSolvent/pHAbsorption Maxima (λmax)Reference
Benzoic Acid (Neutral)Water, pH 2.5230 nm, ~273 nm rsc.org
Benzoate (Anion)Water, pH 8.0225 nm, ~268 nm rsc.org
p-Hydroxybenzoic AcidAqueous~255 nm researchgate.net
4-Acetylbenzoic AcidNot specifiedNot specified rsc.org
4-Phenoxybenzoic AcidNot specifiedNot specified nih.gov

Fluorescence: Fluorescence is the emission of light as an electron returns from an excited singlet state to its ground state. The extended and rigid aromatic structure of this compound is generally favorable for fluorescence. However, the presence of the acetyl group (an aromatic ketone) introduces competing de-excitation pathways. Aromatic ketones are known to undergo efficient intersystem crossing from the excited singlet state to a triplet state. acs.org This process can lead to phosphorescence or non-radiative decay, often quenching fluorescence. Therefore, the fluorescence quantum yield of this compound may be low. The actual emission properties would need to be determined experimentally.

The unique arrangement of functional groups in this compound directly influences its expected photophysical behavior.

Aromatic Rings and Ether Linkage: The two phenyl rings linked by an ether oxygen atom form a phenoxybenzoyl chromophore. This extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which typically results in a red-shift of the absorption spectrum compared to single-ring aromatic compounds. The ether linkage provides some rotational freedom, which can enable non-radiative decay pathways and potentially lower the fluorescence efficiency.

Acetyl Group (Aromatic Ketone): The acetyl group (-COCH₃) acts as a chromophore and an electron-withdrawing group. Its presence further modifies the electronic structure and the energy of the excited states. As mentioned, aromatic ketones are well-known for their active triplet states, which dominate their photochemistry. acs.orgrsc.org This property is often exploited in photosensitization but can be detrimental to fluorescence.

Carboxylic Acid Group: The state of the carboxylic acid group (protonated -COOH or deprotonated -COO⁻) will significantly affect the photophysical properties. Deprotonation, which occurs at higher pH, alters the electron density of the attached phenyl ring and typically causes a hypsochromic (blue) shift in the absorption spectrum of benzoic acid derivatives. researchgate.netrsc.org This effect would also be expected for this compound.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the coordination chemistry and metal-organic systems of the compound This compound . Research detailing the synthesis, structural characterization, chelation modes, catalytic activity, or mechanistic studies of its metal complexes could not be located.

While extensive research exists on the coordination chemistry of similar benzoic acid derivatives, such as 4-acetylbenzoic acid or other para-substituted benzoic acids, this information does not directly apply to this compound and therefore cannot be used to address the specific sections and subsections requested.

Consequently, it is not possible to provide scientifically accurate content for the following outlined topics for this compound:

Coordination Chemistry and Metal Organic Systems of 4 4 Acetylphenoxy Benzoic Acid

Catalytic Activity of Metal Complexes Derived from 4-(4-Acetylphenoxy)benzoic Acid

Tunability of Catalytic Performance through Ligand Modification

Further research would be required to explore and establish the coordination chemistry of this specific compound.

Environmental Chemistry of 4 4 Acetylphenoxy Benzoic Acid: Degradation Pathways and Fate Mechanistic Focus

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments (Theoretical)

The photolytic degradation of 4-(4-acetylphenoxy)benzoic acid in aquatic and atmospheric environments is a critical area of study, though specific research on this compound is limited. However, by examining related aromatic compounds, we can theorize the likely degradation pathways. The structure of this compound, containing two aromatic rings, a carboxylic acid group, and a ketone group, suggests that it will be susceptible to photochemical reactions.

In aquatic environments, direct photolysis can occur when the molecule absorbs ultraviolet (UV) radiation. This absorption can excite the molecule to a higher energy state, leading to bond cleavage. The ether linkage and the acetyl group are potential sites for initial cleavage. The presence of photosensitizers in natural waters, such as humic and fulvic acids, can also lead to indirect photolysis. These substances absorb sunlight and produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen, which can then attack the this compound molecule. usgs.gov The reaction with hydroxyl radicals is a primary degradation pathway for many organic pollutants in water. wikipedia.orgcopernicus.org

In the atmosphere, the primary degradation pathway is expected to be through reactions with photochemically generated hydroxyl radicals. nih.gov These radicals can add to the aromatic rings or abstract a hydrogen atom from the acetyl group. The resulting radical species would then undergo a series of reactions with molecular oxygen, leading to the formation of various degradation products and eventual mineralization to carbon dioxide and water. The rate of these reactions is influenced by factors such as the concentration of hydroxyl radicals, temperature, and the presence of other atmospheric constituents.

The degradation of similar aromatic carboxylic acids has been studied using advanced oxidation processes, which often involve the generation of hydroxyl radicals. For instance, the photodegradation of 2-(4-hydroxyphenylazo)benzoic acid has been investigated using hydrogen peroxide/ultraviolet irradiation, demonstrating the effectiveness of hydroxyl radicals in breaking down complex aromatic structures. journalcsij.com Similarly, studies on the ozonation and photo-ozonation of benzoic acid show that the degradation rate is significantly enhanced by the generation of hydroxyl radicals. sciensage.inforesearchgate.net

Biodegradation Pathways and Microbial Transformation Studies (Mechanistic)

The initial step in the biodegradation of phenoxybenzoic acids often involves the cleavage of the ether bond. This can be achieved by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol and subsequent ring cleavage. For example, Pseudomonas pseudoalcaligenes POB310 utilizes a POB-dioxygenase to initiate the degradation of 3-PBA. nih.govasm.org This initial attack can lead to the formation of protocatechuate and phenol (B47542). nih.gov

Another potential pathway involves hydroxylation of the aromatic rings, followed by ring cleavage. Various bacterial strains, such as Bacillus sp., have been shown to degrade 3-PBA by converting it to intermediates like 3-(2-methoxyphenoxy) benzoic acid, protocatechuate, phenol, and 3,4-dihydroxy phenol. nih.gov Fungi, such as Aspergillus oryzae, have also demonstrated the ability to degrade 3-PBA, proposing a pathway that includes the formation of 3-phenoxy-benzyl alcohol, phenol, 3-hydroxy-5-phenoxy benzoic acid, protocatechuic acid, and gallic acid. researchgate.net

Table 1: Microbial Strains Involved in the Degradation of Similar Aromatic Compounds

Microorganism Compound Degraded Key Enzymes/Pathways Reference
Pseudomonas pseudoalcaligenes POB310 3-Phenoxybenzoic acid POB-dioxygenase nih.govasm.org
Bacillus sp. DG-02 3-Phenoxybenzoic acid Hydroxylation, Ether cleavage nih.gov
Aspergillus oryzae M-4 3-Phenoxybenzoic acid Hydroxylation, Ether cleavage researchgate.net
Pseudarthrobacter phenanthrenivorans Sphe3 4-Hydroxybenzoic acid Hydroxylation, ortho- and meta-cleavage nih.gov
Pseudomonas sp. strain B13 Chlorophenols - nih.gov

This table is interactive. Click on the headers to sort.

Advanced Oxidation Processes for Environmental Remediation of Similar Compounds (Mechanistic)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater through oxidation with highly reactive hydroxyl radicals (•OH). wikipedia.org These processes are particularly effective for the degradation of recalcitrant organic compounds like aromatic carboxylic acids. mdpi.comscielo.br Various AOPs, including ozonation, UV/H₂O₂, and Fenton processes, have been successfully applied to degrade compounds structurally similar to this compound. sciensage.inforesearchgate.netresearchgate.netresearchgate.net

The fundamental mechanism of AOPs involves the in-situ generation of hydroxyl radicals, which are powerful, non-selective oxidizing agents. wikipedia.org These radicals can attack the aromatic rings of this compound through addition reactions or abstract hydrogen atoms from the acetyl group. This initial attack leads to the formation of organic radicals, which then undergo a series of reactions, including further oxidation, ring opening, and eventual mineralization to CO₂, water, and inorganic ions.

For instance, the degradation of p-hydroxybenzoic acid has been studied using photo-assisted ozonation, demonstrating the synergistic effect of UV radiation and ozone in generating hydroxyl radicals and enhancing degradation rates. researchgate.net Similarly, the degradation of 2-hydroxybenzoic acid has been effectively achieved using the Fenton process (Fe²⁺ + H₂O₂) and UV/H₂O₂. scielo.brresearchgate.net The efficiency of these processes is influenced by factors such as pH, the concentration of the oxidant (e.g., H₂O₂, O₃), and the intensity of UV radiation. scielo.brresearchgate.net Studies on the degradation of benzoic acid have shown that a combination of UV, ozone, and hydrogen peroxide (photo-peroxone) results in the fastest degradation rates. sciensage.inforesearchgate.net

The degradation of chlorophenols, another class of aromatic compounds, has been successfully demonstrated using UV irradiation in conjunction with organic oxidants like peroxyacetic acid and para-nitrobenzoic acid, leading to significant mineralization. nih.gov These findings suggest that AOPs would be a viable and effective technology for the remediation of water contaminated with this compound.

Table 2: Efficiency of Different AOPs on Similar Aromatic Acids

Aromatic Acid AOP Method Degradation Efficiency Key Findings Reference
Benzoic Acid Ozonation, Peroxone, Photo-ozonation, Photo-peroxone Photo-peroxone > Photo-ozonation > Peroxone > Ozonation Degradation follows pseudo-first-order kinetics. sciensage.inforesearchgate.net
p-Hydroxybenzoic Acid Photo-assisted Ozonation (UV+O₃) Significant degradation UV radiation enhances ozone's effectiveness. researchgate.net
2-Hydroxybenzoic Acid Fenton (Fe²⁺/H₂O₂) and UV/H₂O₂ Fenton process was more effective under acidic conditions. Degradation follows first-order kinetics. scielo.brresearchgate.net

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Adsorption and Mobility Studies in Environmental Compartments (Mechanistic)

The environmental fate and transport of this compound are significantly influenced by its adsorption and mobility in different environmental compartments, such as soil and sediment. carnegiescience.edu The mobility of a chemical is governed by its physicochemical properties and its interactions with the surrounding matrix. carnegiescience.edu

Adsorption of organic compounds in soil is largely controlled by factors such as soil organic matter content, clay content, pH, and the chemical's hydrophobicity. researchgate.net For aromatic carboxylic acids, the degree of ionization, which is pH-dependent, plays a crucial role in their adsorption behavior. rsc.orgnih.gov At a pH below its pKa, this compound will exist predominantly in its neutral, less water-soluble form, leading to stronger adsorption to soil organic matter through hydrophobic interactions. rsc.orgnih.gov Conversely, at a pH above its pKa, it will be in its anionic, more water-soluble form, which can lead to electrostatic repulsion from negatively charged soil surfaces, thereby increasing its mobility. nih.gov

Studies on the adsorption of benzoic acid and other aromatic carboxylic acids have shown that they can bind to various surfaces, including carbon nanotubes, biochar, and silica. rsc.orgnih.govnih.govnih.govcapes.gov.br The adsorption mechanism can involve hydrogen bonding, π-π interactions, and electrostatic interactions. core.ac.ukresearchgate.net The presence of functional groups like the carboxyl and acetyl groups in this compound can influence these interactions. The ether linkage may also contribute to its adsorption characteristics.

The mobility of this compound in the environment will be inversely related to its adsorption. High adsorption will lead to lower mobility and greater persistence in the soil, while low adsorption will result in higher mobility and a greater potential for leaching into groundwater. Studies on the metabolite 3-phenoxybenzoic acid have shown that it can be more mobile than its parent pyrethroid compounds in soil. nih.gov This suggests that the degradation products of this compound may have different mobility characteristics than the parent compound.

Table 3: Factors Influencing Adsorption of Aromatic Carboxylic Acids

Factor Influence on Adsorption Mechanism Reference
Soil Organic Matter Increases adsorption Hydrophobic partitioning researchgate.net
pH pH < pKa: Increases adsorption; pH > pKa: Decreases adsorption Affects ionization and electrostatic interactions rsc.orgnih.gov
Clay Content Can increase adsorption Surface area and charge interactions researchgate.net

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Future Research Directions and Interdisciplinary Prospects

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy

Future research will likely focus on developing more sustainable and efficient methods for synthesizing 4-(4-Acetylphenoxy)benzoic acid. The exploration of novel synthetic pathways with improved atom economy is a critical endeavor. This includes the investigation of greener solvents, catalyst systems that can be recycled, and reaction conditions that minimize energy consumption and waste production. The goal is to move beyond traditional synthetic routes to more environmentally benign processes that are both cost-effective and scalable.

Deeper Integration of Computational and Experimental Methodologies for Predictive Design

The synergy between computational modeling and experimental validation is poised to accelerate the discovery of new applications for this compound and its derivatives. By employing quantum chemical calculations and molecular dynamics simulations, researchers can predict the physicochemical properties, reactivity, and interaction profiles of newly designed molecules. This predictive power allows for the rational design of compounds with tailored functionalities, thereby streamlining the experimental workflow and reducing the trial-and-error cycle.

Design of Next-Generation Advanced Materials Utilizing this compound as a Building Block

The inherent properties of this compound make it an excellent candidate for the construction of advanced materials. Its rigid aromatic core, coupled with the reactive carboxylic acid and ketone groups, allows for its incorporation into a variety of polymeric and supramolecular structures. Future research will likely explore its use in the synthesis of high-performance polymers, liquid crystals, and porous crystalline materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials could find applications in gas storage, separation technologies, and catalysis.

Development of Sensing and Responsive Materials Based on Supramolecular Interactions

The non-covalent interactions that govern supramolecular chemistry, such as hydrogen bonding, π-π stacking, and host-guest interactions, are central to the development of "smart" materials. nih.gov The structure of this compound is well-suited for participating in these interactions, making it a valuable component in the design of sensors and responsive materials. nih.gov These materials can be engineered to respond to external stimuli like pH, temperature, or the presence of specific analytes, leading to applications in environmental monitoring, medical diagnostics, and drug delivery systems. nih.govnih.gov The dynamic and reversible nature of supramolecular polymers also endows them with self-healing properties. nih.gov

Investigation of Hybrid Systems Incorporating this compound with Inorganic Nanomaterials

The creation of hybrid materials that combine the properties of organic molecules with those of inorganic nanomaterials represents a burgeoning field of research. By functionalizing the surface of inorganic nanoparticles, such as gold, silica, or quantum dots, with this compound, it is possible to create novel composite materials. These hybrid systems could exhibit enhanced optical, electronic, and catalytic properties, opening up new avenues for applications in nanoelectronics, photonics, and advanced catalysis.

Q & A

Q. How can reaction mechanisms be validated when intermediates are unstable?

  • Techniques :
  • Trapping Experiments : Add TEMPO to stabilize radical intermediates during oxidation .
  • In Situ IR : Monitor real-time carbonyl group formation (1720 cm⁻¹) during acetyl transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.